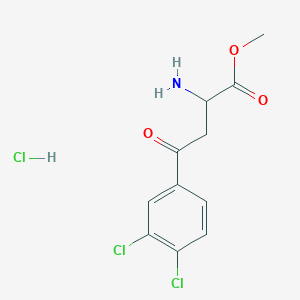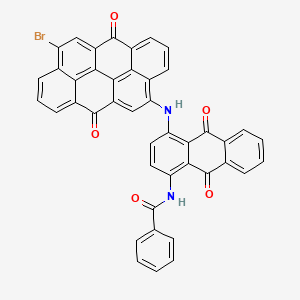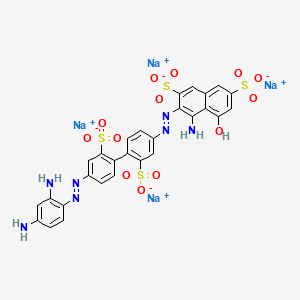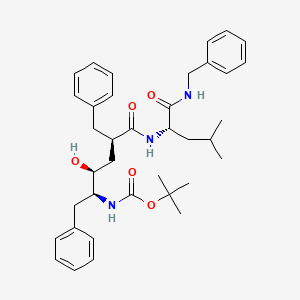
Unii-I0zxm82ED1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Unii-I0zxm82ED1 involves several synthetic routes and reaction conditions. The synthesis typically starts with the formation of the core structure, followed by the introduction of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Analyse Des Réactions Chimiques
Unii-I0zxm82ED1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
Unii-I0zxm82ED1 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: It is used in biological assays to study its effects on different biological pathways and cellular processes.
Medicine: It has potential therapeutic applications and is studied for its effects on various diseases.
Mécanisme D'action
The mechanism of action of Unii-I0zxm82ED1 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biological pathways, resulting in the desired therapeutic or experimental outcomes .
Comparaison Avec Des Composés Similaires
Unii-I0zxm82ED1 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar molecular structures or functional groupsUnfortunately, specific similar compounds were not identified in the search results .
Propriétés
Numéro CAS |
230645-58-6 |
|---|---|
Formule moléculaire |
C34H32N8O7S |
Poids moléculaire |
696.7 g/mol |
Nom IUPAC |
(20S,23R)-20-[(2S)-butan-2-yl]-16-phenyl-23-propan-2-yl-3,7,15,28-tetraoxa-11-thia-19,22,25,30,31,32,33,34-octazahexacyclo[25.2.1.12,5.16,9.110,13.114,17]tetratriaconta-1(29),2(34),4,6(33),8,10(32),12,14(31),16,27(30)-decaene-18,21,24-trione |
InChI |
InChI=1S/C34H32N8O7S/c1-5-17(4)25-29(44)40-24(16(2)3)28(43)35-11-23-36-19(12-46-23)31-37-20(13-47-31)32-38-21(14-48-32)34-39-22(15-50-34)33-42-26(30(45)41-25)27(49-33)18-9-7-6-8-10-18/h6-10,12-17,24-25H,5,11H2,1-4H3,(H,35,43)(H,40,44)(H,41,45)/t17-,24+,25-/m0/s1 |
Clé InChI |
TXKVZUHICTYULO-AJHZIAPWSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)NCC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C5=NC(=CS5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NCC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C5=NC(=CS5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)












